(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy-methoxyphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. This is followed by the introduction of the cyclohexyl and hydroxy-methoxyphenyl groups through various organic reactions. Common synthetic routes include:
Condensation Reactions: These reactions are used to form the imidazolidinone core by condensing appropriate amines and carbonyl compounds under controlled conditions.
Substitution Reactions: Introduction of the cyclohexyl group and the hydroxy-methoxyphenyl group is often achieved through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various organic syntheses.
Acetylacetone: Another compound with keto-enol tautomerism, used in coordination chemistry.
Uniqueness
(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O3S/c1-19-14(10-12-8-9-16(23-2)15(21)11-12)17(22)20(18(19)24)13-6-4-3-5-7-13/h8-11,13,21H,3-7H2,1-2H3/b14-10- |
InChI Key |
VILCJMYLDBAWLQ-UVTDQMKNSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OC)O)/C(=O)N(C1=S)C3CCCCC3 |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2)OC)O)C(=O)N(C1=S)C3CCCCC3 |
Origin of Product |
United States |
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